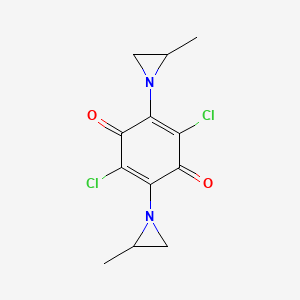![molecular formula C14H16N2O B14001361 4-[2-(4-Aminophenoxy)ethyl]aniline CAS No. 6268-13-9](/img/structure/B14001361.png)
4-[2-(4-Aminophenoxy)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Aminophenoxy)ethyl]aniline: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aniline group attached to a phenoxyethyl chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with an amine.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of a halogenated aromatic compound with an amine.
Industrial Production Methods: Industrial production of 4-[2-(4-Aminophenoxy)ethyl]aniline typically involves large-scale nitration and reduction processes. The starting materials are often inexpensive and readily available, making this method cost-effective for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives and other oxidized products.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4-[2-(4-Aminophenoxy)ethyl]aniline is used as a building block in the synthesis of various polymers and advanced materials. It is particularly valuable in the production of colorless polyimides, which are used in optoelectronic devices due to their excellent thermal and optical properties .
Biology: In biological research, this compound is used as a precursor for the synthesis of various bioactive molecules. It can be modified to create compounds with potential therapeutic applications .
Medicine: The compound’s derivatives are investigated for their potential use in pharmaceuticals. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .
Industry: this compound is used in the production of high-performance polymers and resins. These materials are employed in various industrial applications, including coatings, adhesives, and electronic components .
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Aminophenoxy)ethyl]aniline and its derivatives involves interactions with various molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact mechanism depends on the specific derivative and its intended application .
Comparación Con Compuestos Similares
4-[2-(4-Aminophenyl)ethyl]aniline: Shares structural similarities but differs in the position of the amino group.
4-(2-Aminoethyl)aniline: Similar structure but lacks the phenoxy group.
4-(2-{2-(4-Aminophenoxy)ethylamino}ethyl)aniline: Contains an additional methyl group, leading to different chemical properties.
Uniqueness: 4-[2-(4-Aminophenoxy)ethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Número CAS |
6268-13-9 |
|---|---|
Fórmula molecular |
C14H16N2O |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
4-[2-(4-aminophenoxy)ethyl]aniline |
InChI |
InChI=1S/C14H16N2O/c15-12-3-1-11(2-4-12)9-10-17-14-7-5-13(16)6-8-14/h1-8H,9-10,15-16H2 |
Clave InChI |
UMKLOKPZRGTHPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCOC2=CC=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


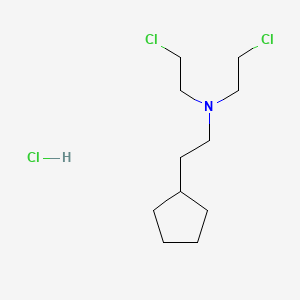

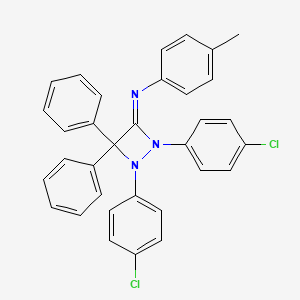
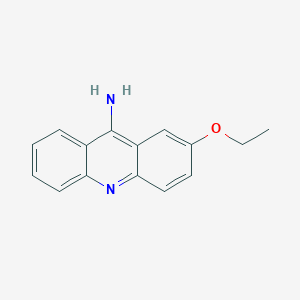
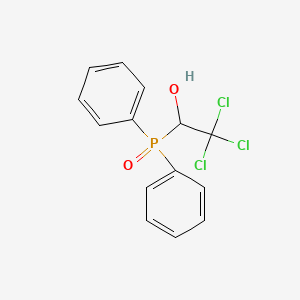
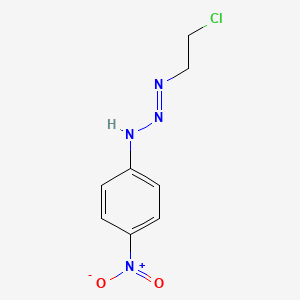

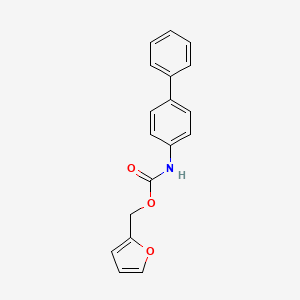
![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
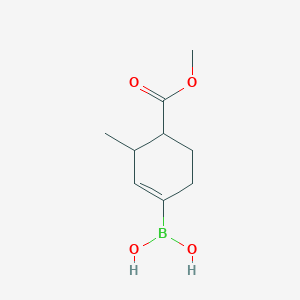
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)

